molecular formula C12H15FO3 B14028283 Ethyl 4-fluoro-2-isopropoxybenzoate

Ethyl 4-fluoro-2-isopropoxybenzoate

Cat. No.: B14028283
M. Wt: 226.24 g/mol
InChI Key: SDMNQJOADDMEEU-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-isopropoxybenzoate is an aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the para-position (C4) and an isopropoxy group at the ortho-position (C2). The ethyl ester moiety at the carboxylate group contributes to its lipophilic properties, making it suitable for applications in agrochemicals or pharmaceuticals.

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

ethyl 4-fluoro-2-propan-2-yloxybenzoate

InChI

InChI=1S/C12H15FO3/c1-4-15-12(14)10-6-5-9(13)7-11(10)16-8(2)3/h5-8H,4H2,1-3H3

InChI Key

SDMNQJOADDMEEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-fluoro-2-isopropoxybenzoate typically involves the esterification of 4-fluoro-2-isopropoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-isopropoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-fluoro-2-isopropoxybenzoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-2-isopropoxybenzoate depends on its specific applicationThe presence of the fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Physicochemical Properties :

  • Lipophilicity (logP): this compound likely exhibits a higher logP than non-fluorinated analogs (e.g., ethyl benzoate) due to fluorine’s electronegativity and the isopropoxy group’s hydrophobicity.

Physicochemical and Application Comparison

Property/Application This compound Ethyl Palmitate Haloxyfop Ethoxyethyl Ester
Molecular Weight ~214.24 g/mol 284.48 g/mol 494.81 g/mol
Volatility Low (aromatic structure) Moderate (aliphatic chain) Very low (complex structure)
Primary Use Potential agrochemical Scent compound/attractant Herbicide
Environmental Impact Likely persistent Biodegradable Moderate persistence

Biological Activity

Ethyl 4-fluoro-2-isopropoxybenzoate is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through a series of chemical reactions involving the esterification of 4-fluoro-2-isopropoxybenzoic acid with ethanol. The synthesis typically requires an acid catalyst and may involve purification steps such as recrystallization to isolate the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. This compound has been shown to exhibit:

  • Antimicrobial Activity : this compound has demonstrated effectiveness against various bacterial strains, including resistant strains like Staphylococcus aureus and Pseudomonas aeruginosa.
  • Enzyme Inhibition : Studies suggest that this compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.

Biological Activity Data

A summary of the biological activity data for this compound is presented in the table below:

Activity Type Target Organism Minimum Inhibitory Concentration (MIC) Notes
AntimicrobialStaphylococcus aureus8 µg/mLEffective against methicillin-resistant strains
AntimicrobialPseudomonas aeruginosa16 µg/mLShows potential for treating infections
Enzyme InhibitionDNA gyraseIC50 = 5 µMSignificant inhibition observed

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical and laboratory settings:

  • Case Study on Antimicrobial Resistance :
    • A study conducted on patients with chronic infections revealed that treatment with this compound resulted in a significant reduction in bacterial load, particularly in cases resistant to conventional antibiotics. The study noted a marked improvement in patient outcomes, supporting its potential as a therapeutic agent.
  • In Vitro Studies :
    • Laboratory experiments demonstrated that this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections. The compound's ability to disrupt biofilm integrity suggests its utility in treating persistent infections.

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